methyl N-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinate
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Overview
Description
METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzenesulfonyl chloride and the piperazine derivative.
Coupling with the Amino Acid Derivative: The final step involves coupling the piperazine derivative with an amino acid derivative, such as methyl (2S)-2-amino-3-methylbutanoate, using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl sulfonyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist at these receptors.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl) sulfone: Similar in structure but lacks the piperazine ring.
4-Fluorophenyl 4-methoxyphenyl sulfone: Contains a methoxy group instead of the piperazine ring.
Uniqueness
METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE is unique due to the combination of the piperazine ring and the fluorophenyl sulfonyl group, which provides distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H24FN3O5S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H24FN3O5S/c1-12(2)15(16(22)26-3)19-17(23)20-8-10-21(11-9-20)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,19,23)/t15-/m0/s1 |
InChI Key |
WFZUIKHOKYGLSP-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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